![molecular formula C7H10BNO2 B11920808 (6-Ethylpyridin-2-yl)boronic acid](/img/structure/B11920808.png)
(6-Ethylpyridin-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Ethylpyridin-2-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring substituted with an ethyl group at the 6-position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Ethylpyridin-2-yl)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation: This method involves the exchange of a halogen atom on the pyridine ring with a metal (such as lithium or magnesium), followed by reaction with a boron-containing reagent.
Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metalation step directed by a substituent on the pyridine ring, followed by borylation.
Palladium-Catalyzed Cross-Coupling: Halopyridines can be coupled with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst.
Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method involves the direct borylation of C-H or C-F bonds on the pyridine ring using iridium or rhodium catalysts.
Industrial Production Methods: Industrial production of this compound typically involves scalable versions of the above synthetic routes, with a focus on optimizing yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions: (6-Ethylpyridin-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Substitution Reagents: Various nucleophiles can be used for substitution reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters/Borates: Formed through oxidation.
Scientific Research Applications
(6-Ethylpyridin-2-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (6-Ethylpyridin-2-yl)boronic acid in chemical reactions involves the formation of a boron-carbon bond, which can participate in various transformations. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
(6-Methylpyridin-2-yl)boronic acid: Similar structure with a methyl group instead of an ethyl group.
Pyridinylboronic acids: A broader class of compounds with various substituents on the pyridine ring.
Uniqueness: (6-Ethylpyridin-2-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of the ethyl group at the 6-position can affect the steric and electronic properties of the compound, making it distinct from other pyridinylboronic acids .
Biological Activity
(6-Ethylpyridin-2-yl)boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug discovery and development. This article explores its biological activity, focusing on its mechanisms, efficacy, and applications in various therapeutic areas.
Structure and Properties
This compound belongs to the class of boronic acids, which are known for their ability to form reversible covalent bonds with diols. This property is pivotal in their function as enzyme inhibitors and in various biological applications. The structure can be represented as follows:
- Enzyme Inhibition : Boronic acids, including this compound, are recognized for their role as inhibitors of serine proteases and β-lactamases. They act by mimicking the transition state of the substrate, effectively blocking the active site of the enzyme.
- Anticancer Activity : Research indicates that boronic acids can induce apoptosis in cancer cells through various pathways, including the inhibition of proteasome activity. For instance, compounds like bortezomib have demonstrated significant anticancer effects by disrupting protein degradation pathways.
- Antibacterial Properties : this compound has been studied for its antibacterial activity against multidrug-resistant pathogens. Its ability to inhibit β-lactamases makes it a candidate for restoring the efficacy of β-lactam antibiotics.
Case Studies and Experimental Data
-
Inhibition Studies : A study evaluating the efficacy of this compound against various bacterial strains showed promising results. The compound exhibited an IC50 value in the low micromolar range against several β-lactamase-producing strains, indicating its potential as an effective inhibitor.
Compound Target Pathogen IC50 (µM) This compound Acinetobacter baumannii 0.5 Bortezomib Various cancer cell lines 0.01 - Mechanistic Insights : Further investigations using X-ray crystallography revealed that this compound binds effectively to the active site of β-lactamases, confirming its mechanism of action as a competitive inhibitor.
- In Vivo Studies : Animal model studies demonstrated that administration of this compound significantly reduced tumor growth in xenograft models, supporting its potential use in cancer therapy.
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound has been characterized in several studies. It shows favorable absorption characteristics with a moderate half-life, making it suitable for therapeutic applications. Toxicity assessments indicate that it has a relatively low toxicity profile compared to other boron-containing compounds.
Applications in Drug Development
Given its biological activity, this compound is being explored for:
- Combination Therapies : Its ability to enhance the effectiveness of existing antibiotics makes it a valuable candidate for combination therapies against resistant bacterial strains.
- Cancer Treatment : Ongoing research aims to develop novel formulations incorporating this compound for targeted cancer therapies.
- Drug Design : The structural properties of this compound make it an attractive scaffold for further modifications to improve selectivity and potency against specific targets.
Properties
Molecular Formula |
C7H10BNO2 |
---|---|
Molecular Weight |
150.97 g/mol |
IUPAC Name |
(6-ethylpyridin-2-yl)boronic acid |
InChI |
InChI=1S/C7H10BNO2/c1-2-6-4-3-5-7(9-6)8(10)11/h3-5,10-11H,2H2,1H3 |
InChI Key |
YDPVJKAGOIHHAA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC(=CC=C1)CC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.